N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide, also known as MBT-2PA, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure has led to numerous investigations into its potential applications.
Scientific Research Applications
Anti-Tubercular Compounds
Specific Scientific Field
Pharmaceutical Chemistry, Medicinal Chemistry
Summary of the Application
Benzothiazole-based compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds have shown promising results against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Methods of Application or Experimental Procedures
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Results or Outcomes
The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Anti-Cancer Compounds
Summary of the Application
Benzothiazole derivatives have been synthesized and evaluated for their anti-cancer activity . These compounds have shown promising results against various types of cancer cells .
Methods of Application or Experimental Procedures
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways . The newly synthesized molecules were then tested against different cancer cell lines in vitro .
Results or Outcomes
The newly synthesized benzothiazole derivatives showed better inhibition potency against various cancer cell lines compared to standard reference drugs . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target proteins in search of a potent inhibitor with enhanced anti-cancer activity .
Anti-Inflammatory Compounds
Summary of the Application
Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity . These compounds have shown promising results in reducing inflammation in various in vivo models .
Methods of Application or Experimental Procedures
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways . The newly synthesized molecules were then tested in various in vivo models of inflammation .
Results or Outcomes
The newly synthesized benzothiazole derivatives showed better anti-inflammatory activity compared to standard reference drugs . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target proteins in search of a potent inhibitor with enhanced anti-inflammatory activity .
Anti-Microbial Compounds
Summary of the Application
Benzothiazole derivatives have been synthesized and evaluated for their anti-microbial activity . These compounds have shown promising results against various types of bacteria and fungi .
Methods of Application or Experimental Procedures
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways . The newly synthesized molecules were then tested against different bacterial and fungal strains in vitro .
Results or Outcomes
The newly synthesized benzothiazole derivatives showed better anti-microbial activity compared to standard reference drugs . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target proteins in search of a potent inhibitor with enhanced anti-microbial activity .
Anti-Diabetic Compounds
Summary of the Application
Benzothiazole derivatives have been synthesized and evaluated for their anti-diabetic activity . These compounds have shown promising results in reducing blood glucose levels in various in vivo models .
Methods of Application or Experimental Procedures
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways . The newly synthesized molecules were then tested in various in vivo models of diabetes .
Results or Outcomes
The newly synthesized benzothiazole derivatives showed better anti-diabetic activity compared to standard reference drugs . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target proteins in search of a potent inhibitor with enhanced anti-diabetic activity .
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-10-5-11-19-21(18)24-22(28-19)25(15-17-9-6-12-23-14-17)20(26)13-16-7-3-2-4-8-16/h2-12,14H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMVSMQEZKWJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.